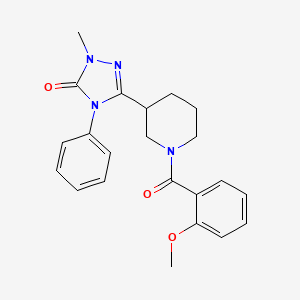

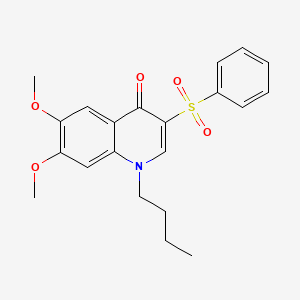

5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides often serve as scaffolds for the development of various therapeutic agents due to their ability to interact with different biological targets.

Synthesis Analysis

While the specific synthesis of "5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is not detailed in the provided papers, similar benzenesulfonamide derivatives have been synthesized through reactions involving aminoguanidines and phenylglyoxal hydrate in glacial acetic acid . This suggests that the synthesis of the compound may also involve multi-step organic reactions, possibly starting with the formation of an intermediate sulfonamide followed by the introduction of the bromo, ethoxy, and pyridazinyl substituents.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. In the case of "5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide", the presence of a bromo substituent and an ethoxy group indicates potential sites for further chemical modifications. The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, has been analyzed, revealing trigonal bipyramidal coordination around the central atom .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including substitutions, additions, and eliminations, depending on the nature of the substituents and reaction conditions. The presence of a bromo group in the compound suggests that it could participate in nucleophilic substitution reactions, while the ethoxy group may be involved in deprotection or etherification reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their biological activity and pharmacokinetic profile. For instance, the introduction of a trifluoromethyl group has been shown to increase the metabolic stability of certain benzenesulfonamide derivatives . The specific properties of "5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" would need to be determined experimentally, but it can be inferred that the bromo and ethoxy groups may affect its lipophilicity and overall stability.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Brominated Compounds : The synthesis of brominated compounds, including biphenyls, is crucial for manufacturing various pharmaceuticals and chemicals. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, involves cross-coupling reactions or diazotization processes. Despite challenges such as the high cost of palladium and the toxic nature of some reactants, efficient protocols have been developed for large-scale production (Qiu et al., 2009).

Biological Activities and Applications

Antimicrobial and Gastroprotective Properties : Some brominated benzenesulfonamide derivatives, like ebrotidine, exhibit significant anti-ulcer activity by combining H2-receptor antagonist properties with cytoprotective actions. This dual functionality stems from the drug's ability to enhance the synthesis and secretion of gastric mucus components and to modulate cellular processes essential for mucosal repair, making it a promising treatment for ulcer diseases (Slomiany et al., 1997).

Anti-Helicobacter pylori Activities : Compounds like ebrotidine also show potent anti-Helicobacter pylori activities, crucial for treating gastric diseases associated with H. pylori infection. The drug's antimicrobial efficacy, combined with its acid-suppressant and gastroprotective properties, positions it as a valuable agent in managing H. pylori-induced gastric issues (Slomiany & Slomiany, 1997).

Environmental and Toxicological Studies

Brominated Flame Retardants and Environmental Impact : Novel brominated flame retardants (NBFRs) have been identified in various environmental matrices, raising concerns about their potential health risks. Studies highlight the occurrence of NBFRs in indoor air, dust, and consumer goods, emphasizing the need for further research on their environmental fate and toxicity. High concentrations of certain NBFRs in environmental samples indicate their widespread use and persistence, underscoring the importance of optimized analytical methods for their detection and assessment (Zuiderveen et al., 2020).

Toxicological Effects of Halogenated Compounds : Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), trace contaminants in brominated flame retardants, exhibit dioxin-like toxic effects. These compounds, produced during combustion processes, pose significant health risks due to their persistence and bioaccumulative nature. The review of their toxicological profiles suggests similarities with the well-documented adverse effects of chlorinated dioxins, highlighting the need for comprehensive risk assessments and regulatory measures to protect human health and the environment (Mennear & Lee, 1994).

Propiedades

IUPAC Name |

5-bromo-2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4S/c1-2-28-18-10-8-16(21)14-19(18)29(26,27)22-12-13-24-20(25)11-9-17(23-24)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUDEOIXQZAVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

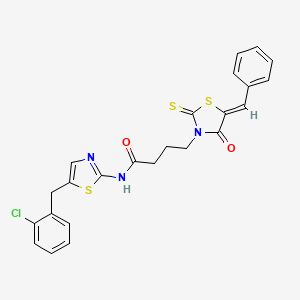

![5-benzyl-7-(4-fluorobenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2509369.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509371.png)

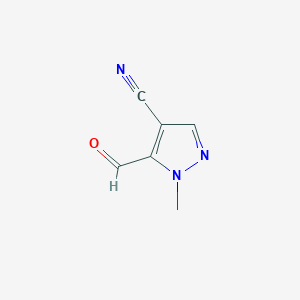

![6,7-Dihydro-4H-[1,2,3]oxadiazolo[4,3-c][1,4]oxazin-8-ium-3-olate](/img/structure/B2509374.png)

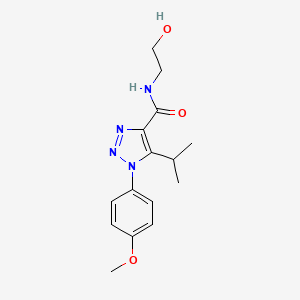

![1-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2509378.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2509388.png)